L-Alanine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

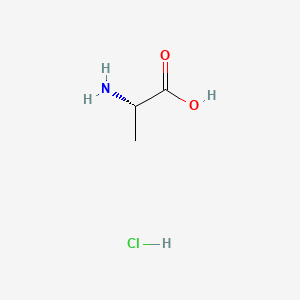

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYVXUGGBVATGA-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208758 | |

| Record name | L-Alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6003-05-0 | |

| Record name | L-Alanine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Alanine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of L-Alanine Hydrochloride in Scientific Advancement

L-Alanine, a fundamental non-essential amino acid, serves as a vital building block in protein synthesis and plays a crucial role in glucose metabolism.[1][2] Its hydrochloride salt, this compound, offers enhanced stability and solubility, making it an invaluable reagent in a multitude of research and development applications. From its use in parenteral and enteral nutrition formulations to its function as a key intermediate in the synthesis of complex pharmaceuticals, this compound is a compound of significant interest to the scientific community.[3] This technical guide provides an in-depth exploration of the chemical properties, structure, and analytical methodologies pertaining to this compound, offering a critical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various solvent systems, its stability under different conditions, and its suitability for specific experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 6003-05-0 | [3][4] |

| Molecular Formula | C₃H₈ClNO₂ | [3] |

| Molecular Weight | 125.55 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | |

| Decomposition Point | 204 °C | [1] |

| Solubility | High solubility in water. | [3] |

| Density | 1.546 g/cm³ | [3] |

| pKa₁ (Carboxylic Acid) | ~2.34 (of L-Alanine at 25 °C) | [5] |

| pKa₂ (Ammonium) | ~9.69 (of L-Alanine at 25 °C) | [5] |

Note on pKa values: The provided pKa values are for the parent amino acid, L-Alanine. The presence of the chloride counter-ion is not expected to significantly alter these values.

Structural Elucidation: From Molecular Connectivity to Crystalline Architecture

The chemical behavior and biological activity of this compound are intrinsically linked to its molecular and crystalline structure.

Molecular Structure

This compound consists of the protonated form of L-Alanine, where the amino group exists as an ammonium cation (-NH₃⁺), and the carboxylic acid group remains protonated (-COOH). The positive charge on the ammonium group is balanced by a chloride anion (Cl⁻).

Caption: Molecular structure of this compound.

Crystal Structure

X-ray diffraction studies have revealed the precise three-dimensional arrangement of this compound in its crystalline form. Notably, the structure of this compound monohydrate (C₃H₈NO₂⁺·Cl⁻·H₂O) has been determined to be orthorhombic. The crystal lattice is stabilized by a network of intermolecular hydrogen bonds. These interactions involve the ammonium group, the carboxylic acid group, the chloride ion, and the water molecule, creating a well-defined and stable crystalline architecture.

Spectroscopic Characterization: The Fingerprint of a Molecule

¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O)

-

α-proton (CH): A quartet is expected due to coupling with the three protons of the methyl group. The chemical shift would be downfield due to the electron-withdrawing effects of the adjacent ammonium and carboxyl groups.

-

β-protons (CH₃): A doublet is expected due to coupling with the α-proton.

-

Amine protons (NH₃⁺): In D₂O, these protons will exchange with deuterium and may not be observed or may appear as a broad singlet.

¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O)

-

Carbonyl carbon (C=O): Expected to be the most downfield signal due to its bonding to two oxygen atoms.

-

α-carbon (Cα): Its chemical shift will be influenced by the attached amino and carboxyl groups.

-

Methyl carbon (Cβ): Expected to be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. In the cationic form, as is the case with the hydrochloride salt, one would expect to see:

-

O-H stretch (from COOH): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (from NH₃⁺): Bands in the region of 3200-2800 cm⁻¹.

-

C=O stretch (from COOH): A strong absorption band around 1750-1700 cm⁻¹.

-

N-H bend (from NH₃⁺): An absorption band around 1600-1500 cm⁻¹.

-

C-N stretch: An absorption in the fingerprint region.

-

C-O stretch: An absorption in the fingerprint region.

Experimental Protocols for Characterization and Quality Control

The integrity and purity of this compound are critical for its use in research and drug development. The following protocols provide standardized methods for its characterization.

Determination of pKa Values by Potentiometric Titration

This experiment allows for the determination of the acid dissociation constants (pKa) of the carboxylic acid and ammonium groups.

Caption: Workflow for pKa determination of this compound.

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Calibrate a pH meter using standard buffers. Place the pH electrode and a magnetic stir bar in the this compound solution. Fill a burette with a standardized solution of sodium hydroxide (e.g., 0.1 M).

-

Titration: Record the initial pH of the solution. Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.

-

Data Analysis: Continue the titration until the pH has passed through two inflection points. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa of the carboxylic acid (pKa₁) is the pH at the first half-equivalence point, and the pKa of the ammonium group (pKa₂) is the pH at the second half-equivalence point.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and detecting any related impurities. Due to the lack of a strong UV chromophore, derivatization or specialized detection methods are often employed.

Methodology (Illustrative Example using Pre-column Derivatization with OPA):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and a buffer such as sodium acetate at a controlled pH.

-

Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration. Prepare the sample solution by accurately weighing and dissolving the this compound to be tested in the mobile phase.

-

Derivatization: To both the standard and sample solutions, add an o-phthaldialdehyde (OPA) reagent in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent derivative.

-

HPLC Analysis: Inject the derivatized standard and sample solutions onto a suitable reversed-phase HPLC column (e.g., C18). Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative.

-

Data Analysis: The purity of the this compound is determined by comparing the peak area of the analyte in the sample to the total area of all peaks in the chromatogram. The identity of the main peak can be confirmed by comparing its retention time to that of the standard.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various scientific disciplines:

-

Pharmaceutical Synthesis: It serves as a chiral building block for the synthesis of more complex molecules, including peptide-based drugs and other active pharmaceutical ingredients.[2]

-

Cell Culture and Nutrition: As a stable and soluble source of L-Alanine, it is used in cell culture media and in parenteral and enteral nutrition solutions to support cell growth and protein synthesis.[3]

-

Biochemical Research: It is utilized in studies of amino acid metabolism, enzyme kinetics, and protein structure and function.

Conclusion

This compound is a fundamental and versatile compound with a broad spectrum of applications in scientific research and pharmaceutical development. A comprehensive understanding of its chemical properties, structure, and appropriate analytical methods is essential for its effective and reliable use. This guide provides a foundational resource for scientists and researchers, enabling them to leverage the full potential of this important amino acid derivative in their work.

References

- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 56-41-7 CAS MSDS (L-Alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Aminopropanoic Acid Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Aminopropanoic acid, commonly known as L-alanine, is a non-essential amino acid central to numerous physiological processes. Its hydrochloride salt, (S)-2-Aminopropanoic acid hydrochloride, serves as a stable and soluble form for research and pharmaceutical applications. This technical guide provides an in-depth exploration of the multifaceted biological activities of L-alanine. We will delve into its pivotal role in systemic and cellular metabolism, particularly the glucose-alanine cycle, its function in neurotransmission, and its emerging significance in disease states such as cancer and diabetes. This document synthesizes current knowledge, presents detailed experimental protocols for investigating its effects, and offers insights into its therapeutic potential, providing a comprehensive resource for professionals in life sciences and drug development.

Introduction: Chemical Identity and Significance

(S)-2-Aminopropanoic acid hydrochloride is the salt form of L-alanine, one of the 20 proteinogenic amino acids.[1] The hydrochloride moiety enhances its stability and solubility in aqueous solutions, making it a preferred form for experimental and therapeutic formulations.[2] L-alanine is classified as a non-essential amino acid, as it can be synthesized by the human body.[3] However, its roles extend far beyond being a simple building block for proteins.[4] It is a key player in intermediary metabolism, nitrogen transport, and cellular signaling.[5][6] Understanding the biological activity of L-alanine is crucial for elucidating fundamental physiological pathways and identifying novel therapeutic targets.

The Metabolic Nexus: L-Alanine's Role in Energy Homeostasis

L-alanine is a critical hub in the network of metabolic pathways that govern energy balance in the body, most notably through the Glucose-Alanine Cycle.

The Glucose-Alanine Cycle (Cahill Cycle)

During periods of fasting or prolonged exercise, muscle tissue breaks down amino acids for energy, producing nitrogen that must be safely transported to the liver for disposal.[5][7] The Glucose-Alanine Cycle facilitates this process.

-

In Muscle: Pyruvate, the end product of glycolysis, acts as an amino group acceptor from the breakdown of other amino acids (like glutamate). The enzyme alanine aminotransferase (ALT) catalyzes the transamination of pyruvate to form L-alanine.[5][7]

-

Transport: L-alanine is released into the bloodstream and transported to the liver.[5][8]

-

In Liver: The process is reversed. ALT transfers the amino group from L-alanine to α-ketoglutarate, reforming pyruvate and glutamate.[7][8] The nitrogen from glutamate enters the urea cycle for excretion, while the pyruvate is used as a substrate for gluconeogenesis to synthesize new glucose.[7][9]

-

Recycling: This newly synthesized glucose is then released back into the bloodstream, where it can be taken up by muscles and other tissues for energy, thus completing the cycle.[5][9]

This cycle serves the dual purpose of transporting toxic ammonia from peripheral tissues to the liver in a non-toxic form (alanine) and recycling the carbon skeletons of amino acids for glucose production.[5][8] It effectively shifts a portion of the metabolic burden from the muscle to the liver.[8]

Anaplerotic Role in the TCA Cycle

Beyond gluconeogenesis, the pyruvate generated from L-alanine can enter the tricarboxylic acid (TCA) cycle in the liver and other tissues.[10] This anaplerotic function replenishes TCA cycle intermediates, which is vital for sustained energy production and various biosynthetic processes.

Neurological Activity of L-Alanine

While glutamate and GABA are the primary excitatory and inhibitory neurotransmitters, respectively, other amino acids like L-alanine also play significant roles in neurotransmission.

Agonist Activity at Glycine Receptors

L-alanine can act as an agonist at inhibitory, strychnine-sensitive glycine receptors.[11] The activation of these receptors, which are ligand-gated chloride channels, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. Other endogenous amino acids like β-alanine and taurine also share this property.[11][12] Some studies suggest that in certain brain regions like the hippocampus, β-alanine and taurine may be the primary endogenous agonists at these receptors rather than glycine itself.[12][13]

Co-agonist at NMDA Receptors

Glycine is a well-established co-agonist at N-methyl-D-aspartate (NMDA) receptors, where it must bind for glutamate to elicit its excitatory effect.[11] L-alanine can also act as a weak agonist at the glycine co-agonist site on NMDA receptors, thereby modulating excitatory neurotransmission.[11]

L-Alanine in Disease and Therapeutic Applications

Alterations in L-alanine metabolism are implicated in several pathological conditions, opening avenues for therapeutic intervention.

Diabetes and Insulin Secretion

L-alanine is a potent stimulator of insulin secretion from pancreatic β-cells, particularly in the presence of glucose.[14][15] Its mechanism involves both its metabolism, which increases the ATP/ADP ratio, and its co-transport with sodium ions (Na+), which depolarizes the cell membrane.[15][16][17] This depolarization leads to the opening of voltage-gated calcium channels, calcium influx, and ultimately, insulin exocytosis.[16][17] However, prolonged exposure of β-cells to high levels of L-alanine can lead to desensitization, suppressing subsequent insulin secretion in response to alanine.[16][18] This phenomenon is an important consideration in the context of type 2 diabetes.

Cancer Metabolism

Cancer cells exhibit reprogrammed metabolism to fuel their rapid proliferation. Many tumors become dependent on specific amino acids.

-

Alanine as a Fuel Source: Some cancer cells, particularly those with defects in glucose metabolism, can utilize alanine as a carbon source to fuel the TCA cycle and support growth.[19] Pancreatic ductal adenocarcinoma (PDAC) cells, for example, show an increased demand for alanine, which is supplied by surrounding pancreatic stellate cells.[19]

-

Targeting Alanine Transporters: This dependency on external alanine is orchestrated by specific amino acid transporters. PDAC cells upregulate the transporter SLC38A2 to facilitate alanine uptake.[19] In cancers with a dual loss of the SWI/SNF ATPases SMARCA4/2, cells become dependent on the transporter SLC38A2 for glutamine import. Alanine supplementation can competitively inhibit glutamine uptake through this transporter, selectively killing these cancer cells.[20] This highlights alanine transporters as a promising therapeutic target.[19]

Experimental Protocols for Studying Biological Activity

Investigating the biological effects of (S)-2-Aminopropanoic acid hydrochloride requires robust and well-controlled experimental designs.

In Vitro Assessment of Metabolic Effects

Objective: To determine the effect of L-alanine on cellular metabolism, specifically its conversion to pyruvate and its impact on the TCA cycle.

Causality: This protocol uses stable isotope-labeled L-alanine to trace its metabolic fate within the cell. By measuring the incorporation of the isotope into downstream metabolites using mass spectrometry, we can directly quantify the flux through specific pathways.

Protocol: Stable Isotope Tracing with [U-¹³C₃]-L-Alanine

-

Cell Culture: Plate cancer cells (e.g., human PDAC cell line PANC-1) in 6-well plates and grow to 70-80% confluency in standard DMEM.

-

Starvation (Optional): To enhance uptake and metabolism, gently wash cells with PBS and incubate in a glucose-free and amino acid-free DMEM for 1-2 hours prior to the experiment.

-

Labeling: Replace the medium with DMEM containing 10 mM [U-¹³C₃]-L-Alanine. Include control wells with unlabeled L-alanine. Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours).

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant (containing polar metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

-

Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Monitor for the mass isotopologues of pyruvate, lactate, citrate, α-ketoglutarate, and other TCA cycle intermediates to determine the incorporation of the ¹³C label.

-

-

Data Analysis: Calculate the fractional enrichment of ¹³C in each metabolite to quantify the contribution of L-alanine to central carbon metabolism.

Assessment of Alanine Aminotransferase (ALT) Activity

Objective: To measure the activity of ALT, the key enzyme in L-alanine transamination, in cell lysates or tissue homogenates.

Causality: Commercially available kits provide a reliable and standardized method. These assays typically use a coupled enzyme reaction where the pyruvate produced by ALT is used in a subsequent reaction that generates a colorimetric or fluorometric product, directly proportional to the ALT activity.[21][22][23]

Protocol (Example using a Colorimetric Assay Kit)

-

Sample Preparation: Prepare cell lysates or tissue homogenates according to the kit manufacturer's instructions.[24] Determine the protein concentration of each sample for normalization.

-

Reaction Setup: In a 96-well plate, add samples, a positive control (often included in the kit), and a blank (sample buffer).[24]

-

Master Mix Preparation: Prepare a master reaction mix containing assay buffer, enzyme mix, and substrate as per the kit protocol.[22]

-

Initiate Reaction: Add the master mix to all wells and mix.

-

Kinetic Measurement: Immediately measure the absorbance at the specified wavelength (e.g., 570 nm) at T=0.[22] Incubate the plate at 37°C and take readings every 5 minutes for 30-60 minutes.[22][24]

-

Calculation:

-

Calculate the change in absorbance over time (ΔA/min) for each sample.

-

Use a standard curve (if applicable, often a pyruvate standard is used) to convert the rate of change into ALT activity (e.g., in U/L or nmol/min/mg protein).[25]

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Effect of L-Alanine on Pancreatic β-Cell Insulin Secretion

| Condition | Glucose (mM) | L-Alanine (mM) | Insulin Secretion (ng/10⁶ cells/20 min) | Fold Change vs. Basal |

| Basal | 1.1 | 0 | 0.74 ± 0.05 | 1.0 |

| L-Alanine Stimulated | 1.1 | 10 | 3.92 ± 0.31 | 5.3[14] |

| Glucose Stimulated | 16.7 | 0 | 5.18 ± 0.45 | 7.0 |

| Glucose + L-Alanine | 16.7 | 10 | 12.51 ± 1.10 | 16.9[14] |

Data are presented as mean ± SEM and are hypothetical based on published findings for illustrative purposes.[14]

Interpretation: The data clearly demonstrate that L-alanine alone stimulates insulin secretion. Furthermore, it acts synergistically with glucose to produce a much more potent secretory response, highlighting its importance in nutrient-stimulated insulin release.[14]

Conclusion and Future Directions

(S)-2-Aminopropanoic acid hydrochloride is far more than a simple metabolite. It is a dynamic molecule that sits at the crossroads of energy metabolism, nitrogen balance, and neurotransmission. Its roles in insulin secretion and cancer metabolism have established it as a molecule of significant interest for drug development professionals. Future research should focus on further elucidating the signaling pathways regulated by L-alanine and its transporters. Developing selective inhibitors or modulators for specific alanine transporters, such as SLC38A2, could provide novel therapeutic strategies for treating metabolic diseases and specific types of cancer.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 7. Cahill cycle - Wikipedia [en.wikipedia.org]

- 8. tuscany-diet.net [tuscany-diet.net]

- 9. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. β-Alanine and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. portlandpress.com [portlandpress.com]

- 16. portlandpress.com [portlandpress.com]

- 17. Effects of alanine on insulin-secreting cells: patch-clamp and single cell intracellular Ca2+ measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prolonged L-alanine exposure induces changes in metabolism, Ca(2+) handling and desensitization of insulin secretion in clonal pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Alanine supplementation exploits glutamine dependency induced by SMARCA4/2-loss - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alanine Aminotransferase (ALT) Assays [cellbiolabs.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. biocompare.com [biocompare.com]

- 24. raybiotech.com [raybiotech.com]

- 25. mybiosource.com [mybiosource.com]

L-Alanine Hydrochloride in Metabolic Pathways: From Core Energetics to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: L-Alanine, a non-essential amino acid, occupies a pivotal position in cellular metabolism, acting as a critical nexus between carbohydrate and protein metabolic pathways. Its hydrochloride salt, L-Alanine hydrochloride, is frequently utilized in research and formulation due to its enhanced stability and solubility. This technical guide provides an in-depth exploration of L-Alanine's function, beginning with its central role in the Glucose-Alanine cycle and as a key substrate for gluconeogenesis. We will dissect the biochemical reactions that define its metabolic fate, primarily governed by the enzyme Alanine Aminotransferase (ALT). Beyond these canonical roles, this guide illuminates emerging research areas, including the surprising therapeutic potential of L-Alanine in specific cancer contexts and its function as a signaling molecule through the activation of AMP-activated protein kinase (AMPK). To empower researchers, detailed, field-proven protocols are provided for quantifying ALT activity and for conducting ¹³C-Metabolic Flux Analysis (MFA) to trace alanine's metabolic journey within the cell.

The Biochemical Identity and Significance of this compound

L-Alanine is a simple, non-polar, aliphatic α-amino acid, fundamental to the structure of proteins.[1] In experimental and pharmaceutical contexts, it is often prepared as this compound (CAS RN: 1188-37-0), a salt form that improves its solubility in aqueous solutions and enhances its stability for storage and formulation.[2] While the metabolic activities discussed herein are attributable to the L-Alanine molecule, the use of its hydrochloride form is a critical technical consideration for in vitro and in vivo experimental design.

| Property | L-Alanine | This compound |

| Chemical Formula | C₃H₇NO₂ | C₃H₈ClNO₂ |

| Molecular Weight | 89.09 g/mol | 125.55 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Soluble in water | Highly soluble in water |

| pI (Isoelectric Point) | 6.01 | N/A |

Core Metabolic Functions of L-Alanine

L-Alanine is a central player in maintaining systemic energy homeostasis, primarily through two interconnected pathways: the Glucose-Alanine Cycle and gluconeogenesis.[3]

The Glucose-Alanine Cycle: An Inter-Organ Nitrogen and Carbon Shuttle

During periods of fasting or prolonged exercise, muscle tissue undergoes proteolysis, breaking down proteins into amino acids for energy. The Glucose-Alanine Cycle, also known as the Cahill Cycle, provides an elegant mechanism to transport excess nitrogen and carbon skeletons from the muscle to the liver.[4]

Mechanism:

-

In Muscle: Amino groups from the catabolism of branched-chain amino acids are transferred to α-ketoglutarate to form glutamate. The enzyme Alanine Aminotransferase (ALT) then transfers this amino group from glutamate to pyruvate (a product of glycolysis), forming L-Alanine.[4]

-

Transport: L-Alanine is released into the bloodstream and transported to the liver.

-

In Liver: The process is reversed. ALT in the liver transfers the amino group from L-Alanine to α-ketoglutarate, regenerating pyruvate and glutamate.[5]

-

The pyruvate is used as a primary substrate for gluconeogenesis, synthesizing new glucose.[3] This glucose is then released back into the bloodstream to fuel tissues like the muscle and brain.

-

The glutamate releases its amino group as ammonia, which is safely detoxified into urea via the urea cycle.

-

This cycle is less energy-efficient than the Cori cycle (which transports lactate) because the liver must expend ATP to synthesize urea.[4] However, it serves the dual purpose of regenerating glucose and safely transporting potentially toxic ammonia from peripheral tissues to the liver for disposal.[4][6]

Caption: The Glucose-Alanine Cycle between muscle and liver.

L-Alanine as a Primary Gluconeogenic Precursor

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates, essential for maintaining blood glucose levels during fasting.[3] L-Alanine is a principal amino acid substrate for this pathway.[7][8][9] In the liver, alanine is efficiently converted to pyruvate, which directly enters the gluconeogenic pathway to be built back into glucose.[3][10][11] This role is so critical that decreased availability of alanine can lead to hypoglycemia.[9]

The conversion of alanine to pyruvate places it at a metabolic crossroads. The resulting pyruvate can either be directed towards glucose synthesis (gluconeogenesis) or enter the mitochondria to be converted to acetyl-CoA, fueling the Tricarboxylic Acid (TCA) cycle for ATP production.[3][12]

Caption: L-Alanine's central position in core carbon metabolism.

Emerging Roles and Therapeutic Implications

Recent research has expanded our understanding of alanine's function beyond canonical energy metabolism, revealing its potential in disease therapy and cellular signaling.

Alanine in Cancer Metabolism

The metabolic reprogramming of cancer cells presents unique vulnerabilities. While some cancer cells utilize alanine as a fuel source, others exhibit a sensitivity to it.

-

Targeting Glutamine Dependency: A groundbreaking study revealed that cancers with a dual loss of the SMARCA4 and SMARCA2 genes become highly dependent on glutamine for survival.[13] L-Alanine is transported into the cell by the same transporter (SLC38A2) as glutamine. High doses of L-alanine can competitively inhibit glutamine uptake, effectively starving these cancer cells and inducing cell death.[13][14] This positions L-alanine supplementation as a potential therapeutic strategy for these aggressive cancers.[14]

-

Inhibition of ALT: In other contexts, the enzyme ALT, which produces alanine, has been identified as a target. Inhibiting ALT can impair cancer cell glucose uptake and force a shift towards mitochondrial metabolism, a state that can counteract malignant growth.[15]

L-Alanine as a Metabolic Signaling Molecule: AMPK Activation

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. An unbiased screen of amino acids identified L-alanine as a unique activator of AMPK in hepatic cells.[16][17] The mechanism involves the intracellular metabolism of alanine, which leads to an increase in the AMP/ATP ratio, directly activating AMPK.[17] Functionally, oral administration of alanine was shown to improve systemic glucose tolerance in mice, an effect partially dependent on AMPK activity.[16] This suggests L-alanine acts as an energy sensor, initiating a signaling cascade with beneficial effects on systemic metabolism.

Experimental Methodologies

To investigate the metabolic roles of L-Alanine, researchers can employ a variety of robust techniques. Here, we detail two foundational protocols.

Protocol: Quantification of Alanine Aminotransferase (ALT) Activity

This protocol describes a colorimetric assay to measure ALT activity in samples like serum, plasma, or cell lysates.

Principle: This is a coupled enzyme assay. ALT in the sample catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and glutamate.[18][19] The pyruvate produced is then measured in a subsequent reaction. In this example, a probe reacts with pyruvate to generate a colorimetric product, the absorbance of which is proportional to the ALT activity.[18]

Materials:

-

96-well microtiter plate

-

Spectrophotometric plate reader (540-570 nm)

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

-

ALT Assay Kit (containing Assay Buffer, Substrate, Enzyme Mix, Colorimetric Probe, and Pyruvate Standard)

Step-by-Step Methodology:

-

Sample Preparation:

-

For serum or plasma, collect blood and centrifuge to separate components. Samples can be diluted in 1X Assay Buffer if high activity is expected.[20][21]

-

For tissues or cells, homogenize a known quantity (e.g., 50 mg tissue or 1x10⁶ cells) in ice-cold Assay Buffer. Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet insoluble material. Use the supernatant for the assay.[20]

-

-

Standard Curve Preparation:

-

Prepare a series of pyruvate standards by diluting the provided stock solution (e.g., 1 nmol/µl) with Assay Buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[20] This step is crucial for converting absorbance readings into absolute activity units.

-

-

Reaction Reagent Preparation:

-

Assay Procedure:

-

Add 50 µL of each standard or sample into duplicate or triplicate wells of the 96-well plate.[18]

-

Add 100 µL of the prepared Reaction Reagent to each well. Mix thoroughly.[18]

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[20][22] The assay is continuous, so readings can be taken at multiple time points to ensure they fall within the linear range of the standard curve.[18]

-

-

Measurement and Calculation:

-

Measure the absorbance at 540-570 nm.[18]

-

Subtract the absorbance of the blank (0 standard) from all readings.

-

Plot the standard curve of absorbance vs. nmol of pyruvate.

-

Determine the amount of pyruvate generated by the samples from the standard curve.

-

Calculate ALT activity based on the reaction time and sample volume. Activity is often expressed in U/L.

-

Protocol: ¹³C-Metabolic Flux Analysis (MFA) using L-Alanine

MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions. Using ¹³C-labeled L-alanine as a tracer allows for precise mapping of how cells utilize alanine for energy production and biosynthesis.[12][23]

Principle: Cells are cultured in a medium where standard L-alanine is replaced with a stable isotope-labeled version (e.g., [U-¹³C₃] L-alanine). As the cells metabolize the ¹³C-alanine, the labeled carbons are incorporated into downstream metabolites like pyruvate, TCA cycle intermediates, and other amino acids.[12][24] The mass isotopomer distribution (MID) of these metabolites is measured by mass spectrometry (MS). This distribution pattern provides a quantitative fingerprint of the relative activities of the interconnected metabolic pathways.[23][25]

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Step-by-Step Methodology:

-

Cell Culture and Isotope Labeling:

-

Seed cells at a density that ensures they are in the exponential growth phase (~80% confluency) at the time of labeling.

-

Prepare a labeling medium using a base medium that lacks alanine. Supplement this with all necessary components (glucose, serum, etc.) and the desired concentration of ¹³C-labeled L-alanine (e.g., [U-¹³C₃]L-alanine).

-

When cells reach the target confluency, aspirate the standard medium, wash once with PBS, and replace it with the pre-warmed labeling medium.

-

Incubate for a sufficient period to approach isotopic steady state. This time varies by cell type and pathway of interest and must be empirically determined.

-

-

Metabolite Quenching and Extraction:

-

To halt all enzymatic activity instantly, rapidly aspirate the labeling medium.

-

Immediately add a pre-chilled (-80°C) extraction solvent, such as an 80% methanol/water solution, to the culture plate.[12]

-

Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.

-

Incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at >15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract completely using a vacuum concentrator.[12]

-

-

Derivatization for GC-MS Analysis:

-

Derivatization is often required to make polar metabolites volatile for Gas Chromatography (GC). A common method is silylation.

-

Resuspend the dried metabolite pellet in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate.

-

Add a silylating agent, such as MTBSTFA, and incubate at an elevated temperature (e.g., 70°C for 60 minutes). This step replaces active hydrogens with TBDMS groups.[12]

-

-

GC-MS Analysis and Data Interpretation:

-

Analyze the derivatized sample using a GC-MS system. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution (MID) for each metabolite.

-

The resulting MIDs are used in computational models that compare the experimental data to simulated data from a known metabolic network. By iteratively adjusting the flux values in the model to best fit the experimental data, a quantitative flux map can be generated.[25][26]

-

Conclusion and Future Directions

This compound is far more than a simple building block for proteins. It is a dynamic metabolic substrate that sits at the heart of inter-organ communication, energy production, and nitrogen management. Its central conversion to pyruvate makes it a key node connecting glycolysis, the TCA cycle, and gluconeogenesis. The ongoing exploration of its roles in cancer metabolism and cellular signaling is opening exciting new avenues for therapeutic intervention. For researchers in metabolism and drug development, a thorough understanding of alanine's multifaceted functions, coupled with robust experimental techniques like metabolic flux analysis, is essential for uncovering novel biological insights and developing next-generation therapies for metabolic diseases and cancer.

References

- 1. jpt.com [jpt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 4. Cahill cycle - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. Alanine: key role in gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 9. dspace.ceu.es [dspace.ceu.es]

- 10. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Gluconeogenesis - Biochemistry - Medbullets Step 1 [step1.medbullets.com]

- 12. benchchem.com [benchchem.com]

- 13. Alanine supplementation exploits glutamine dependency induced by SMARCA4/2-loss - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Popular dietary supplement may offer new treatment option for aggressive cancers [med.ubc.ca]

- 15. researchgate.net [researchgate.net]

- 16. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 20. assaygenie.com [assaygenie.com]

- 21. arigobio.com [arigobio.com]

- 22. mmpc.org [mmpc.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical Properties of L-Alanine Hydrochloride for Laboratory Use

This guide provides a comprehensive overview of the essential physical properties of L-Alanine hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development. Beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides actionable protocols for the characterization of this important amino acid derivative.

Introduction: The Significance of this compound

L-Alanine, a fundamental non-essential amino acid, plays a crucial role in various biological processes.[1] Its hydrochloride salt, this compound, is frequently utilized in pharmaceutical and biochemical research due to its enhanced stability and solubility in aqueous solutions compared to the free amino acid. Understanding its physical properties is paramount for its effective application in laboratory settings, from ensuring accurate solution preparation to interpreting complex analytical data. This guide serves as a practical resource for researchers, providing both foundational knowledge and detailed methodologies for its characterization.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the starting point for any laboratory application. These properties dictate its behavior in various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈ClNO₂ | [2] |

| Molecular Weight | 125.55 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Decomposition Temperature | ~204 °C | [1] |

| Hygroscopicity | Hygroscopic |

Solubility Profile: A Critical Parameter

Due to the limited public data, a robust experimental protocol for determining solubility is essential for any laboratory working with this compound.

Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines a reliable method for quantifying the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter.

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

Record the exact mass of the solution transferred.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried this compound.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried solid / Volume of supernatant) x 100

Self-Validation: To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau, indicating that equilibrium has been established.

Crystallographic Analysis: Unveiling the Solid-State Structure

Crystal Data for this compound Monohydrate:

-

Crystal System: Orthorhombic

-

Space Group: P2₁2₁2₁

Understanding the crystal structure provides insights into packing efficiency, potential for polymorphism, and intermolecular interactions.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique for characterizing the crystalline nature of a powdered sample.

Objective: To obtain a PXRD pattern of this compound to confirm its crystalline phase and identify any impurities.

Materials:

-

This compound powder

-

Powder X-ray diffractometer

-

Sample holder (low-background is recommended for small sample amounts)

-

Mortar and pestle (if particle size reduction is needed)

Procedure:

-

Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

-

Carefully pack the powder into the sample holder, ensuring a flat and level surface. A glass slide can be used to gently press the powder into the holder.[7]

-

Mount the sample holder in the diffractometer.

-

Set the data collection parameters, including the 2θ range (e.g., 5-50°), step size, and scan speed.

-

Initiate the X-ray source and begin data collection.

-

Upon completion, process the raw data to obtain the final diffractogram.

Data Interpretation: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline material. This pattern can be compared to reference patterns to confirm the identity and purity of the sample.

Caption: Powder X-ray Diffraction (PXRD) Experimental Workflow.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra are of particular interest.

Expected ¹H NMR Spectral Features:

-

A quartet corresponding to the alpha-proton (CH).

-

A doublet corresponding to the methyl protons (CH₃).

-

A broad singlet for the amine protons (NH₃⁺).

-

A singlet for the carboxylic acid proton (COOH), which may exchange with deuterated solvents.

Expected ¹³C NMR Spectral Features:

-

A resonance for the carbonyl carbon (C=O).

-

A resonance for the alpha-carbon (CH).

-

A resonance for the methyl carbon (CH₃).

The exact chemical shifts will be dependent on the solvent used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube and cap

-

NMR spectrometer

Procedure:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Cap the NMR tube and ensure it is clean on the outside.

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Caption: Nuclear Magnetic Resonance (NMR) Experimental Workflow.

Vibrational Spectroscopy: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.

Expected Vibrational Bands:

-

O-H stretch of the carboxylic acid.

-

N-H stretch of the ammonium group.

-

C=O stretch of the carboxylic acid.

-

C-H stretching and bending modes of the methyl and methine groups.

-

N-H bending modes.

-

C-N stretch.

ATR-FTIR is a convenient method for analyzing solid powder samples with minimal preparation.

Objective: To obtain the FTIR spectrum of this compound.

Materials:

-

This compound powder

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

Clean the ATR crystal after the measurement.[8]

Thermal Analysis: Assessing Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and phase behavior of this compound.

Expected Thermal Behavior:

-

TGA: A weight loss step corresponding to the decomposition of the molecule, which is reported to occur around 204 °C.[1] If a hydrate is present, an initial weight loss corresponding to the loss of water will be observed.

-

DSC: An endothermic peak corresponding to melting, which may be followed by an exothermic peak if decomposition occurs immediately after melting.

Experimental Protocol: TGA and DSC Analysis

Objective: To determine the thermal stability and identify any phase transitions of this compound.

Materials:

-

This compound

-

TGA and DSC instruments

-

Sample pans (aluminum or platinum)

Procedure:

-

Accurately weigh a small amount of this compound (typically 2-10 mg) into a sample pan.

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min).

-

Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Initiate the thermal analysis run.

-

Analyze the resulting TGA (weight % vs. temperature) and DSC (heat flow vs. temperature) curves.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound for laboratory use. By combining established data with robust, self-validating experimental protocols, researchers and scientists are better equipped to handle, characterize, and utilize this important compound with confidence and scientific rigor. The presented methodologies for solubility determination, crystallographic analysis, spectroscopic characterization, and thermal analysis form a comprehensive toolkit for ensuring the quality and understanding the behavior of this compound in a research and development setting.

References

- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C3H8ClNO2 | CID 165389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Collection - Measurement and Correlation for Solubility of lâAlanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 7. mcgill.ca [mcgill.ca]

- 8. agilent.com [agilent.com]

The Zwitterionic State of L-Alanine: A Comprehensive Technical Guide for Advanced Research and Pharmaceutical Development

This guide provides an in-depth exploration of the zwitterionic form of L-Alanine, a fundamental concept with significant implications in structural biology, biochemistry, and pharmaceutical sciences. We will delve into the structural characteristics, physicochemical properties, and the analytical methodologies used to characterize this crucial molecular state. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of L-Alanine's zwitterionic nature to leverage in their scientific endeavors.

The Genesis of the Zwitterion: An Intramolecular Dialogue

L-Alanine, the second simplest of the proteinogenic amino acids, possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) attached to the same chiral carbon center.[1] In the solid state and in aqueous solutions over a wide pH range, L-Alanine predominantly exists not as a neutral molecule, but as a dipolar ion, or zwitterion.[2][3] This form arises from an internal acid-base reaction where the carboxylic acid protonates the amino group.

The formation of the zwitterion is a direct consequence of the relative acid-base strengths of the functional groups. The carboxylic acid group is a stronger acid than the ammonium group, and the amino group is a stronger base than the carboxylate ion. This inherent chemical predisposition drives the proton transfer, resulting in a molecule with a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-), while maintaining an overall neutral charge.[4][5]

Caption: Intramolecular proton transfer in L-Alanine leading to its zwitterionic form.

Physicochemical Manifestations of the Zwitterionic State

The zwitterionic nature of L-Alanine profoundly influences its physical and chemical properties, distinguishing it from non-ionic molecules of similar molecular weight. These properties are critical for its biological function and for its application in pharmaceutical formulations.

| Property | Value for L-Alanine | Rationale based on Zwitterionic Form |

| Melting Point | High (decomposes >200°C) | The strong electrostatic interactions between the positive and negative charges in the crystal lattice require significant energy to overcome.[3] |

| Solubility in Water | High | The polar ammonium and carboxylate groups readily form hydrogen bonds with water molecules, facilitating dissolution.[6] |

| Solubility in Nonpolar Solvents | Low | The ionic character of the zwitterion is incompatible with the nonpolar environment of solvents like hydrocarbons.[3] |

| Isoelectric Point (pI) | 6.01 - 6.02 | At this pH, the net charge of the molecule is zero, as the positive and negative charges are balanced. This leads to minimum solubility in water.[7][8] |

| Amphoteric Nature | Can act as an acid or a base | The ammonium group can donate a proton (acid), and the carboxylate group can accept a proton (base), allowing it to buffer solutions.[3] |

Table 1: Key physicochemical properties of L-Alanine and their correlation with its zwitterionic structure. The pKa of the α-carboxyl group is approximately 2.34, and the pKa of the α-amino group is approximately 9.69.[9][10] The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero and can be calculated as the average of the two pKa values: (pKa1 + pKa2) / 2.[8]

Structural Elucidation: Visualizing the Zwitterion

The precise three-dimensional arrangement of atoms in the L-Alanine zwitterion has been extensively studied using crystallographic and spectroscopic techniques. These methods provide invaluable insights into bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography: A Definitive View

Single-crystal X-ray diffraction has been instrumental in determining the crystal structure of L-Alanine.[11] The crystals are orthorhombic, and the molecules exist as zwitterions linked by a network of N-H···O hydrogen bonds.[11][12] These hydrogen bonds are the strongest intermolecular interactions and are crucial for the stability of the crystal lattice.[12]

The structural parameters obtained from X-ray crystallography, such as the C-O bond lengths in the carboxylate group being nearly equal, provide definitive evidence for the delocalization of the negative charge and thus the zwitterionic state.[2][13]

Caption: Simplified diagram of hydrogen bonding network in crystalline L-Alanine.

Spectroscopic Characterization: A Dynamic Perspective

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides complementary information about the zwitterionic structure, particularly in different environments.[14][15] The presence of characteristic absorption bands for the -NH3+ and -COO- functional groups confirms the zwitterionic form. For instance, the stretching vibrations of the carboxylate group appear at different frequencies compared to the carbonyl stretch of a protonated carboxylic acid.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of L-Alanine

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet by grinding a small amount of L-Alanine with dry potassium bromide and pressing it into a transparent disk. This minimizes scattering and provides a clear spectrum.[14]

-

For aqueous solution analysis, use a cell with water-insoluble windows (e.g., CaF2) and acquire a background spectrum of the solvent (e.g., D2O to avoid interference from O-H bending vibrations) to be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the prepared sample in the FTIR spectrometer.

-

Collect the spectrum over a range of 4000-400 cm-1.

-

Co-add multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction and solvent subtraction (for aqueous samples).

-

Identify characteristic peaks for the zwitterionic form:

-

N-H stretching vibrations of the -NH3+ group (broad, ~3100-2600 cm-1).

-

Asymmetric and symmetric stretching vibrations of the -COO- group (~1560-1600 cm-1 and ~1400-1450 cm-1, respectively).

-

-

The choice of sample preparation is critical. The KBr pellet method provides information about the solid-state structure, where intermolecular interactions are significant.[14] In contrast, aqueous solution studies reveal the structure and hydration of the zwitterion in a biologically relevant environment.[13][16]

Biological and Pharmaceutical Significance: The Zwitterion in Action

The zwitterionic nature of L-Alanine is not merely a chemical curiosity; it is fundamental to its biological roles and its utility in pharmaceutical applications.

Role in Protein Structure and Function

Within a protein chain, the amino and carboxyl groups of amino acids are involved in peptide bond formation.[17] However, the zwitterionic character of free amino acids is crucial for their transport and metabolism. The ability to exist in different protonation states depending on the pH of the surrounding environment is essential for their function in biological systems.

Pharmaceutical Applications

The unique properties of zwitterions are being increasingly exploited in drug development. Zwitterionic materials, including those based on amino acids, exhibit excellent biocompatibility and resistance to nonspecific protein adsorption (antifouling properties).[18] This makes them ideal for applications such as:

-

Drug Delivery Systems: Zwitterionic polymers can be used to create nanoparticles or hydrogels for controlled drug release. Their antifouling nature helps to prolong circulation time in the body.[18][19]

-

Cocrystals: The formation of cocrystals between a zwitterionic co-former like an amino acid and an active pharmaceutical ingredient (API) can improve the API's solubility and bioavailability.[20][21]

Caption: Pharmaceutical applications stemming from the zwitterionic nature of L-Alanine.

Conclusion

The zwitterionic form of L-Alanine is a cornerstone concept for understanding its chemistry, biology, and pharmaceutical potential. Its unique combination of positive and negative charges within a single molecule dictates its physical properties, crystal structure, and interactions in biological systems. A thorough grasp of the principles outlined in this guide will empower researchers and drug development professionals to harness the properties of L-Alanine and other zwitterionic molecules for innovative scientific and therapeutic advancements.

References

- 1. Alanine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. L-Alanine (Ph. Eur., USP) pure, pharma grade [itwreagents.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. peptideweb.com [peptideweb.com]

- 10. The proteinogenic amino acids [websites.nku.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. The effect of pressure on the crystal structure of l-alanine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. [0704.2700] The aqueous and crystalline forms of L-alanine zwitterion [arxiv.org]

- 14. Infrared spectra of monomeric L-alanine and L-alanine-N-d3 zwitterions isolated in a KBr matrix [openresearch-repository.anu.edu.au]

- 15. Correlation of structure and vibrational spectra of the zwitterion L-alanine in the presence of water: an experimental and density functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. japsonline.com [japsonline.com]

- 21. japsonline.com [japsonline.com]

L-Alanine in Protein Biosynthesis: A Technical Guide on its Metabolic Significance and Practical Application

Executive Summary: L-Alanine, a non-essential amino acid, plays a multifaceted role in cellular physiology that extends far beyond its fundamental function as a structural component of proteins. While its incorporation into polypeptide chains is canonical, L-Alanine also serves as a critical metabolic intermediate and a signaling molecule that directly influences the rate of protein synthesis. This technical guide provides an in-depth exploration of L-Alanine's function, beginning with its core biochemical properties and its direct involvement in the translation process. It further elucidates its systemic role in the Glucose-Alanine cycle for inter-organ nitrogen transport and its direct regulatory effects on hepatic protein synthesis. For the practicing researcher, this guide details the practical application of L-Alanine hydrochloride in cell culture and provides validated, step-by-step protocols for its preparation and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-Alanine's role in protein biosynthesis, from foundational mechanisms to practical experimental design.

Introduction to L-Alanine: From Physicochemical Properties to Biosynthesis

L-Alanine (Ala or A) is the second simplest proteinogenic amino acid after glycine, characterized by a non-reactive methyl side chain.[1] This simplicity belies its profound importance in metabolism and protein structure. While it is classified as a non-essential amino acid because it can be synthesized by the human body, its availability is intrinsically linked to central carbon metabolism.[1][2]

Physicochemical Properties of L-Alanine and this compound

In research and biopharmaceutical applications, L-Alanine is often supplied as this compound. The hydrochloride salt form enhances solubility and stability in aqueous solutions, making it ideal for preparing concentrated stock solutions for cell culture media and other experimental buffers.

| Property | L-Alanine | This compound | Rationale for Use in Research |

| Chemical Formula | C₃H₇NO₂[3] | C₃H₈ClNO₂ | Salt form improves handling and dissolution properties. |

| Molecular Weight | 89.09 g/mol [3] | 125.55 g/mol | Accurate molar calculations are critical for media formulation. |

| Appearance | White crystalline powder[3] | White crystalline powder | Purity indicator. |

| Solubility in Water | 166.5 g/L at 25°C | >100 g/L[4] | High solubility is essential for creating concentrated, sterile-filterable stock solutions. |

| Isoelectric Point (pI) | 6.02 | N/A (acidic salt) | The hydrochloride form creates an acidic solution upon dissolution. |

Biosynthesis via Reductive Amination of Pyruvate

L-Alanine is synthesized from pyruvate, the end product of glycolysis. This direct link places L-Alanine at the crossroads of glucose metabolism and amino acid synthesis. The primary pathway is a two-step transamination reaction catalyzed by alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT).[1][5]

-

Glutamate Synthesis: Glutamate dehydrogenase utilizes ammonia and α-ketoglutarate (a TCA cycle intermediate) to form glutamate.

-

Transamination: Alanine transaminase transfers the amino group from glutamate to pyruvate, yielding L-Alanine and regenerating α-ketoglutarate.[1]

This pathway underscores the cell's ability to interconvert metabolic pools, using carbohydrate-derived carbon skeletons to generate amino acids required for protein synthesis.

References

L-Alanine: A Comprehensive Technical Guide to its Natural Occurrence and Synthesis

Abstract

L-alanine, a non-essential α-amino acid, is a fundamental component of proteins and plays a pivotal role in cellular metabolism.[1][2] Its chirality and versatile biochemical properties have made it an indispensable molecule in the pharmaceutical, food, and chemical industries.[3][4][5][6] This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of L-alanine, alongside a detailed examination of the principal methodologies for its synthetic production. We will dissect the intricate biosynthetic pathways in various organisms and offer a comparative analysis of chemical and biotechnological synthesis routes, including enzymatic conversion and microbial fermentation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the science and technology of L-alanine.

Introduction: The Significance of L-Alanine

L-alanine is one of the twenty proteinogenic amino acids and is the second most abundant amino acid in proteins after leucine, composing approximately 7.8% of the primary structure in a sample of over 1,150 proteins.[1] Beyond its structural role, L-alanine is a key intermediate in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[7] Its applications are extensive, ranging from its use as a nutritional supplement and flavor enhancer to its role as a chiral building block in the synthesis of pharmaceuticals and specialty chemicals.[3][5][6][8][9] The growing demand for L-alanine has spurred significant advancements in its production technologies, moving from traditional chemical synthesis towards more sustainable and efficient biotechnological methods.[3][5]

Natural Occurrence and Biosynthesis of L-Alanine

L-alanine is ubiquitous in nature, found in a wide array of organisms from microorganisms to plants and animals.[10] Its biosynthesis is a fundamental metabolic process, primarily involving the transamination of pyruvate.

Biosynthetic Pathways

The primary route for L-alanine biosynthesis is the reductive amination of pyruvate. This process can be catalyzed by two main types of enzymes:

-

Alanine Aminotransferase (ALT): Also known as glutamate-pyruvate transaminase (GPT), this enzyme catalyzes the reversible transfer of an amino group from glutamate to pyruvate, yielding L-alanine and α-ketoglutarate.[1][7] This is the most common pathway in a vast range of organisms. The reaction is central to linking amino acid and carbohydrate metabolism.

-

L-Alanine Dehydrogenase (AlaD): This enzyme catalyzes the direct reductive amination of pyruvate using ammonia and a reducing equivalent (NADH or NADPH) to produce L-alanine.[3][11] While not as universally distributed as ALT, AlaD is a key enzyme in several microorganisms and is of significant interest for industrial L-alanine production due to its direct conversion of a simple precursor.[3][11]

Figure 1: Major biosynthetic pathways of L-Alanine.

Synthesis of L-Alanine: A Comparative Overview

The production of L-alanine can be broadly categorized into chemical synthesis and biotechnological methods. The choice of method is often dictated by factors such as cost, desired stereochemical purity, and environmental impact.

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Chemical Synthesis | |||

| Strecker Synthesis | Reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.[12][13] | High yield, robust, and well-established.[13] | Produces a racemic mixture (DL-alanine) requiring resolution, uses toxic reagents (cyanide).[1][12] |

| Ammonolysis of 2-Bromopropanoic Acid | Nucleophilic substitution of bromine with ammonia.[1] | Relatively straightforward reaction. | Produces a racemic mixture, requires halogenated precursors. |

| Biotechnological Synthesis | |||

| Enzymatic Conversion | Utilizes isolated enzymes to catalyze specific reactions.[3][14] | High specificity (produces L-enantiomer), mild reaction conditions, high yields.[3][14] | Enzyme production and purification can be costly, potential for enzyme inhibition. |

| Microbial Fermentation | Employs whole microorganisms to convert renewable feedstocks into L-alanine.[3][4][15] | Utilizes renewable resources, can be cost-effective at large scale, produces the desired L-enantiomer.[3][5] | Complex process control, potential for byproduct formation, strain stability can be an issue.[16] |

Chemical Synthesis of Alanine

First reported by Adolph Strecker in 1850, this method remains a fundamental approach for the synthesis of α-amino acids.[1][17] The reaction proceeds in two main steps:

-

Formation of an α-aminonitrile: An aldehyde (acetaldehyde for alanine synthesis) reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from a source like sodium cyanide) to yield an α-aminonitrile.[13][18]

-

Hydrolysis: The α-aminonitrile is subsequently hydrolyzed, typically under acidic or basic conditions, to produce the corresponding amino acid.[13]

The classical Strecker synthesis yields a racemic mixture of D- and L-alanine, which then requires a separate resolution step to isolate the desired L-enantiomer.[1][12] Asymmetric variations of the Strecker synthesis have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity.[12]

Figure 2: Simplified workflow of the Strecker synthesis for alanine.

Biotechnological Synthesis of L-Alanine

Biotechnological routes have become increasingly favored for L-alanine production due to their high stereospecificity, milder reaction conditions, and the use of renewable feedstocks.[3][5]

The enzymatic production of L-alanine has been a cornerstone of its industrial synthesis for many years.[3] A prominent method involves the decarboxylation of L-aspartic acid.

Protocol: L-Alanine Production via L-Aspartate-β-decarboxylase

-

Enzyme Source: L-aspartate-β-decarboxylase (ASD) is the key enzyme. It can be obtained from various microorganisms, such as Pseudomonas dacunhae.[8]

-

Immobilization: For industrial applications, the enzyme or whole cells containing the enzyme are often immobilized to improve stability and reusability.

-

Reaction Conditions:

-

Substrate: L-aspartic acid, typically produced from fumarate and ammonia using aspartase.[3]

-

pH: Optimal pH is typically in the range of 4.5-5.5.

-

Temperature: The reaction is generally carried out at 30-40°C.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the consumption of L-aspartate or the formation of L-alanine using techniques such as HPLC.

-

Product Recovery: L-alanine is recovered from the reaction mixture through crystallization and purification.

A more recent and innovative enzymatic approach involves a triple-enzyme cascade to synthesize L-alanine from cis-butenedioic anhydride.[14] This system utilizes maleate isomerase, aspartase, and aspartate β-decarboxylase in a one-pot reaction, achieving high conversion rates.[14]

Microbial fermentation offers a sustainable route to L-alanine production from renewable resources like glucose.[3][15][19] This approach has gained significant traction, with metabolically engineered microorganisms now accounting for a substantial portion of the global L-alanine market.[3]

Key Strategies in Metabolic Engineering for L-Alanine Production:

-

Overexpression of Key Enzymes: Enhancing the expression of genes encoding enzymes like L-alanine dehydrogenase (alaD) or alanine aminotransferase can significantly boost L-alanine production.[3][11]

-